6-Iodobenzo[d]oxazol-2-amine
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Overview
Description
6-Iodobenzo[d]oxazol-2-amine: is a heterocyclic organic compound with the molecular formula C7H5IN2O It is characterized by the presence of an iodine atom attached to a benzoxazole ring, which consists of a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]oxazol-2-amine typically involves the iodination of benzo[d]oxazol-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve benzo[d]oxazol-2-amine in an appropriate solvent such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzoxazoles
- Coupled products with various aryl or alkyl groups
- Oxidized or reduced derivatives of the parent compound
Scientific Research Applications
Chemistry: 6-Iodobenzo[d]oxazol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of benzoxazole have shown antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]oxazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 5-Fluorobenzo[d]oxazol-2-amine
- 6-Methylbenzo[d]oxazol-2-amine
- 5-Bromobenzo[d]oxazol-2-amine
Uniqueness: 6-Iodobenzo[d]oxazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its fluorine, methyl, or bromine-substituted counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
6-iodo-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVDGVUPBWYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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